molecular formula C21H17NO B8206043 5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine

5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine

Cat. No.: B8206043
M. Wt: 299.4 g/mol
InChI Key: NRQDDTSNTRDUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine is a useful research compound. Its molecular formula is C21H17NO and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carcinogenic Potential : 5,6,7-Trimethylbenz[c]acridine, a related compound, is identified as a potentially carcinogenic aromatic heterocyclic compound synthesized using a new method involving lithium dimethylcopper (Pokorny et al., 1975).

  • Organic Light-Emitting Diodes (OLEDs) : Derivatives of dimethyl-dihydrobenzofuran, similar in structure, demonstrate excellent physical properties and thermal stability, increasing the efficiency and lifetime of blue fluorescent OLEDs (Hu et al., 2020).

  • Antitumor Marine Natural Products : The facile synthesis of tetrahydro derivatives of pyrido[2,3-b]acridine and pyrido[3,2-b]acridine ring systems, common in antitumor marine natural products, demonstrates significant potential in pharmacology (Blanco et al., 1999).

  • Carbonic Anhydrase Inhibitors : Novel acridine sulfonamide/carboxamide compounds exhibit potent inhibitory effects on human carbonic anhydrase, a target for various therapeutic applications (Aday et al., 2018).

  • Antibacterial Agents : Acridine-(sulfadiazine/sulfathiazole) hybrids show promising antibacterial activity against both Gram-positive and Gram-negative microorganisms, highlighting their potential in developing new antibacterial drugs (Gündüz et al., 2019).

  • Synthetic Methodology : Various studies have focused on developing efficient synthetic methods for benzo[c]acridine derivatives, highlighting the chemical interest in this class of compounds for various applications (Wang et al., 2006), (Large et al., 2018).

Properties

IUPAC Name

5,5-dimethyl-13H-[1]benzofuro[3,2-c]acridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-21(2)15-8-4-5-9-17(15)22-19-16(21)12-11-14-13-7-3-6-10-18(13)23-20(14)19/h3-12,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQDDTSNTRDUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(C=C2)C4=CC=CC=C4O3)NC5=CC=CC=C51)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine
Reactant of Route 2
5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine
Reactant of Route 3
5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine
Reactant of Route 4
5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine
Reactant of Route 5
5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine
Reactant of Route 6
5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.